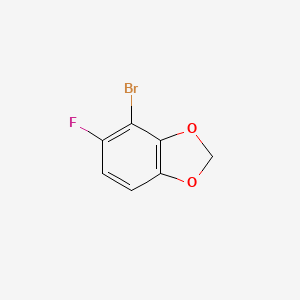

4-Bromo-5-fluoro-2-1,3-benzodioxole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-5-fluoro-2-1,3-benzodioxole is an organic compound. It is a derivative of benzene and a heterocyclic compound containing the methylenedioxy functional group . It is used as a precursor in organic synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C7H4BrFO2 . The average mass is 201.017 Da and the monoisotopic mass is 199.947281 Da .Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

- 4-Bromo-5-fluoro-2-1,3-benzodioxole is utilized in the field of organic synthesis, particularly in the formation of novel compounds. For instance, a study by Gorecka, Leroux, and Schlosser (2004) demonstrated bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, leading to the production of various derivatives, including 5-bromo-2,2-difluoro-1,3-benzodioxole and 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (Gorecka, Leroux, & Schlosser, 2004).

Corrosion Inhibition

- In the context of materials science, this compound-related compounds have been investigated as corrosion inhibitors. Chaitra, Mohana, and Tandon (2015) researched the efficiency of triazole Schiff bases, derived from this compound, in preventing corrosion on mild steel in acidic media, highlighting its potential in industrial applications (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activity

- The compound's derivatives have been explored for antimicrobial properties. Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) synthesized fluorinated benzothiazolo imidazole compounds and evaluated their antimicrobial activity, contributing to the field of medicinal chemistry (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Anti-Inflammatory and Cytotoxic Agents

- Thakral, Kumar, Thakral, Singh, Nagesh, Verma, and Pandey (2022) synthesized halogenatedphenyl benzoxazole-5-carboxylic acids, including derivatives of this compound, to explore their anti-inflammatory and cytotoxic properties. These compounds showed promising results against certain cancer cell lines (Thakral et al., 2022).

Facilitation of Eco-Sustainable Synthesis

- Gupta, Rao, Bommaka, Raghavendra, and Aleti (2016) reported on the eco-friendly synthesis of 2-phenyl 1,3-benzodioxole derivatives, showcasing the compound's role in promoting greener chemical processes with potential anticancer and antibacterial applications (Gupta et al., 2016).

Novel Synthesis Applications

- Zumbrunn (1998) demonstrated the synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, utilizing bromo- and fluoro-derivatives of benzodioxole. This research contributes to expanding the toolkit available for synthetic chemists (Zumbrunn, 1998).

Mecanismo De Acción

Target of Action

Similar compounds are often used as intermediates in the synthesis of active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .

Biochemical Pathways

As an intermediate in the synthesis of various compounds, it may indirectly influence a variety of biochemical pathways depending on the final products it is used to synthesize .

Result of Action

The compound’s role as an intermediate in the synthesis of various compounds suggests that its effects would largely depend on the properties of the final products it is used to synthesize .

Propiedades

IUPAC Name |

4-bromo-5-fluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUWAUIJHDBDIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)

![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)

![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)

![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2401958.png)

![3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2401959.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)

![9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![(6S)-N-Benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide](/img/structure/B2401972.png)